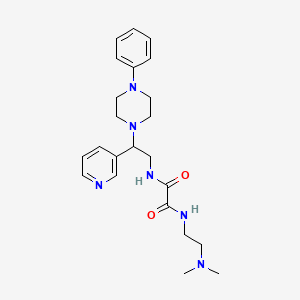![molecular formula C19H13Cl2N3O2S3 B11285559 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11285559.png)
3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex heterocyclic molecule with a fused thiazolo[4,5-d]pyrimidine ring system. Its chemical structure consists of several functional groups, including a chloro-substituted phenyl ring, a methoxy group, and a thioether linkage.
- The compound’s systematic name is quite a mouthful, but it reflects its precise structure. Let’s break it down:
3-(5-chloro-2-methoxyphenyl): This part refers to the substituents on the phenyl ring.
5-((4-chlorobenzyl)thio): Here, we have a benzyl group attached via a sulfur atom.
2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: This segment describes the fused thiazolo[4,5-d]pyrimidine ring system with a thioxo (sulfur) group and a ketone (oxo) functionality.
- The compound’s unique structure makes it interesting for further exploration.
準備方法
化学反応の分析
Reactivity: The compound’s reactivity depends on its functional groups. It may undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation. For example
Major Products: The products formed depend on the reaction type. For instance, oxidation may yield a sulfoxide or sulfone, while reduction leads to an alcohol.
科学的研究の応用
Biology and Medicine: Investigating its biological activity, such as antimicrobial or anticancer properties.
Industry: If scalable production methods emerge, it could find applications in pharmaceuticals or materials science.
作用機序
- Unfortunately, detailed information about its mechanism of action is scarce. understanding its interactions with biological targets (e.g., enzymes, receptors) would be crucial.
類似化合物との比較
Similar Compounds: While I don’t have direct information on similar compounds, we can compare it to other thiazolo[4,5-d]pyrimidines or related heterocycles.
Uniqueness: Its specific combination of functional groups and the fused ring system sets it apart.
特性
分子式 |
C19H13Cl2N3O2S3 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC名 |
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H13Cl2N3O2S3/c1-26-14-7-6-12(21)8-13(14)24-16-15(29-19(24)27)17(25)23-18(22-16)28-9-10-2-4-11(20)5-3-10/h2-8H,9H2,1H3,(H,22,23,25) |
InChIキー |
FVRUHDIFRPBKQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11285476.png)
![3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B11285485.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11285500.png)

![Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11285502.png)
![3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11285509.png)
![N-(3-chlorophenyl)-3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285515.png)

![Ethyl 4-(4-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11285524.png)
![Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11285528.png)
![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11285535.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11285537.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B11285552.png)
![N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B11285565.png)
